Ethyl 2-{[(tert-butoxy)carbonyl]amino}-2-(3,3-difluorocyclobutyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-2-(3,3-difluorocyclobutyl)acetate is a synthetic organic compound with a complex structure. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound also contains a difluorocyclobutyl moiety, which adds to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 2-{[(tert-butoxy)carbonyl]amino}-2-(3,3-difluorocyclobutyl)acetate typically involves multiple steps:
Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Difluorocyclobutyl Moiety: The difluorocyclobutyl group is introduced through a series of reactions involving fluorination and cyclization.
Esterification: The final step involves the esterification of the protected amine with ethyl acetate under acidic or basic conditions.
Chemical Reactions Analysis
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-2-(3,3-difluorocyclobutyl)acetate undergoes various chemical reactions:
Deprotection: The BOC protecting group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the difluorocyclobutyl moiety.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Scientific Research Applications
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-2-(3,3-difluorocyclobutyl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-{[(tert-butoxy)carbonyl]amino}-2-(3,3-difluorocyclobutyl)acetate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-2-(3,3-difluorocyclobutyl)acetate can be compared with other similar compounds:
Ethyl 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate: This compound has a cyclopropane ring instead of a difluorocyclobutyl moiety, making it less sterically hindered.
Ethyl 2-{[(tert-butoxy)carbonyl]amino}cyclobutylideneacetate: This compound lacks the fluorine atoms, resulting in different electronic properties.
The unique combination of the BOC protecting group and the difluorocyclobutyl moiety makes this compound a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 2-(3,3-difluorocyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2NO4/c1-5-19-10(17)9(8-6-13(14,15)7-8)16-11(18)20-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRWLAFUGIDNIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CC(C1)(F)F)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.